molecular formula C9H8N2O B184236 N-(3-cyanophenyl)acetamide CAS No. 58202-84-9

N-(3-cyanophenyl)acetamide

Cat. No. B184236
CAS RN: 58202-84-9
M. Wt: 160.17 g/mol
InChI Key: KXBIARKNAZXRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H8N2O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-(3-cyanophenyl)acetamide consists of a cyanophenyl group attached to an acetamide group . The InChI code for this compound is 1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

N-(3-cyanophenyl)acetamide is a solid at room temperature . It has a molecular weight of 160.18 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(3-cyanophenyl)acetamide: is a key precursor in the synthesis of various organic heterocycles . Its structure, featuring both carbonyl and cyano functional groups, makes it an ideal reactant for forming heterocyclic compounds through reactions with bidentate reagents. The active hydrogen on the C-2 position allows for a variety of condensation and substitution reactions, leading to the creation of novel heterocyclic moieties with potential biological activities.

Development of Chemotherapeutic Agents

The compound’s ability to form diverse heterocyclic structures has drawn attention for its potential in developing new chemotherapeutic agents . Research has focused on the synthetic utility of N-(3-cyanophenyl)acetamide derivatives to build organic heterocycles that could be evolved into better chemotherapeutic drugs.

Antioxidant Activity

Studies have shown that derivatives of N-(3-cyanophenyl)acetamide , such as N-ferrocenylmethyl-N-(cyanophenyl)acetamides, exhibit significant antioxidant activity . These compounds have been tested for their ability to scavenge superoxide anion radicals, which is crucial in preventing oxidative stress and may have implications in cancer treatment.

Molecular Docking Studies

N-(3-cyanophenyl)acetamide: derivatives have been used in molecular docking studies to understand their interaction with biological targets . These studies help in predicting the binding affinity and mode of action of these compounds, which is essential for drug design and discovery.

Inhibition of Glutathione Reductase

The inhibition of glutathione reductase by N-(3-cyanophenyl)acetamide derivatives has been explored as a method to identify potential antioxidant candidates . This enzyme plays a role in maintaining the redox state within cells, and its inhibition can be beneficial in controlling oxidative stress.

Safety and Hazards

The safety information for N-(3-cyanophenyl)acetamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) for this compound can be found here.

properties

IUPAC Name

N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBIARKNAZXRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353197
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)acetamide

CAS RN

58202-84-9
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58202-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminobenzonitrile (5.70 g) and N,N-dimethylaminopyridine (20 mg) were dissolved in pyridine (40 ml) and the mixture was cooled to 5° C. Acetic anhydride (5.8 ml) was added and the mixture was stirred at room temperature for 12 hrs. The reaction mixture was concentrated under reduced pressure. Ethyl acetate and 1N hydrochloric acid were added to the residue, and the organic layer was washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate, and saturated brine. The organic layer was dried, concentrated and recrystallized from hexane-ethyl acetate to give the title compound (5.78 g) as pale-brown powder crystals.
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyanophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyanophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyanophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyanophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyanophenyl)acetamide

Q & A

Q1: What is the molecular formula and weight of N-(3-cyanophenyl)acetamide?

A1: The molecular formula of N-(3-cyanophenyl)acetamide is C9H8N2O, and its molecular weight is 160.17 g/mol. This information is derived from the chemical name and structure, not from the provided abstract [].

Q2: Are there any known applications for N-(3-cyanophenyl)acetamide?

A2: The provided abstract does not mention any specific applications for N-(3-cyanophenyl)acetamide []. Further research is needed to explore its potential uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.